![molecular formula C16H15N5O B2532448 N-methyl-N-phenyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide CAS No. 1396685-15-6](/img/structure/B2532448.png)
N-methyl-N-phenyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide
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Description
N-methyl-N-phenyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide, commonly known as PTZ, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. PTZ is a tetrazole derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects.
Scientific Research Applications
Microwave-Assisted Synthesis and Biological Applications
One area of application involves the microwave-assisted synthesis of tetrazole derivatives, including those similar to N-methyl-N-phenyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide. These compounds exhibit bactericidal, pesticidal, herbicidal, and antimicrobial activities, demonstrating the potential of tetrazoles in developing new agrochemicals and antibiotics. The rapid synthesis method enhances the efficiency of compound production, indicating a significant advancement in synthetic organic chemistry and pharmaceutical sciences (Jun Hu et al., 2011).
Antiallergic Activity
Another application is found in the development of antiallergic agents, where specific tetrazole derivatives have been evaluated for their potential to mitigate allergic reactions. The structure-activity relationship (SAR) studies of these compounds reveal the critical role of the tetrazolylcarbamoyl group in exhibiting antiallergic effects, which underscores the utility of tetrazole derivatives in therapeutic applications for treating allergies (Y. Honma et al., 1984).
Chemoselective Synthesis
Tetrazole derivatives are also pivotal in the chemoselective synthesis of thiazoles, showcasing their role in the development of compounds with potential pharmaceutical applications. The one-step chemoselective thionation-cyclization strategy to create thiazoles highlights the versatility of tetrazole derivatives in synthetic chemistry, paving the way for the discovery of new drugs (S. V. Kumar et al., 2013).
Corrosion Inhibition
Furthermore, tetrazole derivatives, including pyranopyrazole derivatives closely related to the target compound, have demonstrated significant efficacy as corrosion inhibitors for mild steel. This application is crucial for industrial processes, particularly in the pickling of steel, where corrosion prevention is paramount. The high efficiency of these inhibitors, coupled with their adsorption properties, underscores the material science aspect of tetrazole derivatives, offering a sustainable solution to corrosion-related challenges (P. Dohare et al., 2017).
properties
IUPAC Name |
N-methyl-2-(4-methylphenyl)-N-phenyltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-12-8-10-14(11-9-12)21-18-15(17-19-21)16(22)20(2)13-6-4-3-5-7-13/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMVSVHPUBLRDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-phenyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide |
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